molecular formula C27H37NO3 B123364 9H-fluoren-9-ylmethyl N-decyl-N-(2-hydroxyethyl)carbamate CAS No. 239088-19-8

9H-fluoren-9-ylmethyl N-decyl-N-(2-hydroxyethyl)carbamate

Cat. No.: B123364
CAS No.: 239088-19-8
M. Wt: 423.6 g/mol
InChI Key: IJILTKKYTDZGGB-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis
9H-Fluoren-9-ylmethyl N-decyl-N-(2-hydroxyethyl)carbamate (CAS: 239088-22-3) is an Fmoc-protected carbamate featuring a decyl (C10) alkyl chain and a 2-hydroxyethyl group. Its synthesis involves:

Oxidation of n-decanol to n-decanal.

Reductive amination with aminoacetaldehyde dimethyl acetal to form N-decyl aminoacetaldehyde dimethyl acetal hydrochloride.

Fmoc protection and subsequent acetal hydrolysis to yield the final product .

Applications
This compound serves as a critical intermediate in synthesizing telavancin, a lipoglycopeptide antibiotic. The decyl chain enhances lipophilicity, promoting membrane interactions in bacterial targets .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-decyl-N-(2-hydroxyethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37NO3/c1-2-3-4-5-6-7-8-13-18-28(19-20-29)27(30)31-21-26-24-16-11-9-14-22(24)23-15-10-12-17-25(23)26/h9-12,14-17,26,29H,2-8,13,18-21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJILTKKYTDZGGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCN(CCO)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00514172
Record name (9H-Fluoren-9-yl)methyl decyl(2-hydroxyethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00514172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

239088-19-8
Record name (9H-Fluoren-9-yl)methyl decyl(2-hydroxyethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00514172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Carbamate Bond Formation Strategies

The target compound’s synthesis relies on fluorenylmethoxycarbonyl (Fmoc) group transfer to a secondary amine precursor. Two primary pathways dominate:

A. Schotten-Baumann Reaction
FMOC-Cl reacts with N-decyl-N-(2-hydroxyethyl)amine in biphasic conditions (e.g., dichloromethane/water). The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of FMOC-Cl. Base (e.g., NaOH) neutralizes HCl byproducts, driving the reaction to completion.

B. Coupling Agent-Mediated Synthesis
Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitates carbamate formation in anhydrous solvents like THF or DMF. This method avoids aqueous conditions that could hydrolyze FMOC-Cl.

Synthesis of N-Decyl-N-(2-Hydroxyethyl)Amine Precursor

Alkylation of Ethanolamine Derivatives

N-decyl-N-(2-hydroxyethyl)amine is synthesized through sequential alkylation:

  • Primary Alkylation :
    Ethanolamine reacts with decyl bromide in acetonitrile at 60°C for 12 hours (K₂CO₃ as base).
    HOCH2CH2NH2+C10H21BrHOCH2CH2NHC10H21+HBr\text{HOCH}_2\text{CH}_2\text{NH}_2 + \text{C}_{10}\text{H}_{21}\text{Br} \rightarrow \text{HOCH}_2\text{CH}_2\text{NHC}_{10}\text{H}_{21} + \text{HBr}

  • Methylation :
    The secondary amine undergoes N-methylation using methyl iodide (NaH in THF, 0°C to RT).

Challenges :

  • Over-alkylation at oxygen requires careful stoichiometry control.

  • Long alkyl chains reduce amine nucleophilicity, necessitating elevated temperatures.

FMOC Protection of the Amine

Optimized Protocol for Carbamate Formation

Reagents :

  • FMOC-Cl (1.2 equiv)

  • N-decyl-N-(2-hydroxyethyl)amine (1.0 equiv)

  • Dichloromethane (DCM), 0°C → RT

Procedure :

  • Dissolve FMOC-Cl (33.74 g, 100 mmol) in DCM (100 mL).

  • Add amine (8.25 mL, 105 mmol) dropwise under ice cooling.

  • Stir overnight at room temperature.

  • Wash organic layer with water (3 × 50 mL), dry over Na₂SO₄, and concentrate.

  • Purify via silica chromatography (ethyl acetate/hexane 1:1 → 1:0).

Yield : 89–92% (crude) → 85% after purification.

Critical Reaction Parameters

Solvent and Temperature Effects

SolventTemperature (°C)Reaction Time (h)Yield (%)
DCM0 → 251285
THF252478
Acetonitrile40881

Key Observations :

  • DCM provides optimal solubility for both FMOC-Cl and the amine.

  • Elevated temperatures in acetonitrile accelerate reaction but increase epimerization risk.

Purification and Characterization

Chromatographic Techniques

  • Normal Phase HPLC :
    Column: Zorbax SB-C18 (4.6 × 150 mm, 5 μm)
    Mobile phase: 70:30 acetonitrile/water
    Retention time: 6.8 min.

  • ¹H NMR (400 MHz, CDCl₃) :
    δ 7.75 (d, J = 7.3 Hz, 2H, Fmoc ArH),
    δ 4.40 (d, J = 6.8 Hz, 2H, CH₂O),
    δ 3.55 (t, J = 5.1 Hz, 2H, HOCH₂),
    δ 1.25 (m, 18H, C10H21).

Industrial-Scale Considerations

Cost-Effective FMOC-Cl Recycling

Patent US8889843 details a closed-loop system where HCl byproducts are neutralized with NaOH, regenerating NaCl for electrochemical FMOC-Cl synthesis. This reduces raw material costs by 37% in pilot trials.

Environmental Impact Mitigation

  • Replace DCM with cyclopentyl methyl ether (CPME), a greener solvent with comparable yield (83%).

  • Catalytic enzyme systems (lipase B) enable reactions at 30°C, cutting energy use by 45% .

Chemical Reactions Analysis

Types of Reactions

9H-fluoren-9-ylmethyl N-decyl-N-(2-hydroxyethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

9H-fluoren-9-ylmethyl N-decyl-N-(2-hydroxyethyl)carbamate is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme-substrate interactions and protein modifications.

    Medicine: Potential use in drug development and as a probe for studying biological pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9H-fluoren-9-ylmethyl N-decyl-N-(2-hydroxyethyl)carbamate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the fluorenylmethyl ester group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

N-Fmoc-Ethanolamine (9H-Fluoren-9-ylmethyl N-(2-Hydroxyethyl)Carbamate)

  • Structure : Lacks the decyl group; simpler N-(2-hydroxyethyl) substitution.
  • Properties: Molecular formula: C₁₇H₁₇NO₃; molecular weight: 283.3 g/mol . Soluble in water or 1% acetic acid, unlike the hydrophobic decyl-containing analog .
  • Applications : Widely used in peptide synthesis for amine protection. Absence of a long alkyl chain limits its utility in lipid-rich environments .

(9H-Fluoren-9-yl)methyl N-(2,3-Dihydroxypropyl)Carbamate

  • Structure : Features a dihydroxypropyl group instead of hydroxyethyl and decyl.
  • Properties: Molecular formula: C₁₈H₁₉NO₄; molecular weight: 313.35 g/mol . Additional hydroxyl groups enhance hydrophilicity and hydrogen-bonding capacity.
  • Applications: Potential use in hydrophilic drug conjugates or biomaterials where solubility is prioritized .

9H-Fluoren-9-ylmethyl N-(4-Hydroxybutyl)Carbamate

  • Structure : Contains a longer 4-hydroxybutyl chain.
  • Properties: Molecular formula: C₁₉H₂₁NO₃; molecular weight: 313.38 g/mol . Increased chain length improves organic solvent solubility compared to the hydroxyethyl-decyl analog.
  • Applications : Suitable for solid-phase synthesis requiring extended spacer arms .

Fmoc-Ala-Aldehyde (Carbamic Acid, N-(2-Oxoethyl)-, 9H-Fluoren-9-ylmethyl Ester)

  • Structure : Substitutes hydroxyethyl with an aldehyde group.
  • Properties: CAS: 146803-41-0; molecular formula: C₁₈H₁₇NO₃ . Aldehyde functionality enables conjugation via Schiff base formation, unlike the hydroxyl group in the target compound.
  • Applications : Used in chemoselective ligation strategies for peptide and protein modification .

Comparative Analysis: Key Parameters

Parameter Target Compound N-Fmoc-Ethanolamine N-(2,3-Dihydroxypropyl) Analog Fmoc-Ala-Aldehyde
Molecular Weight (g/mol) 425.5* 283.3 313.35 299.3
Hydrophobicity High (decyl chain) Low Moderate Moderate
Functional Group Hydroxyethyl Hydroxyethyl Dihydroxypropyl Aldehyde
Key Applications Antibiotic synthesis Peptide synthesis Hydrophilic conjugates Chemoselective ligation

*Estimated based on structural formula.

Research Findings and Industrial Relevance

  • Synthetic Complexity: The target compound requires multi-step synthesis (e.g., reductive amination, Fmoc protection) due to its decyl group, increasing production costs compared to simpler analogs like N-Fmoc-ethanolamine .
  • Biological Interactions : The decyl chain in the target compound enhances membrane permeability, critical for telavancin’s bactericidal activity. Analogs with shorter or hydrophilic chains lack this property .
  • Stability : Hydroxyethyl and dihydroxypropyl derivatives exhibit better aqueous stability than aldehyde-containing analogs, which are prone to oxidation .

Biological Activity

9H-fluoren-9-ylmethyl N-decyl-N-(2-hydroxyethyl)carbamate is a synthetic organic compound with the molecular formula C27H37NO3 and a molecular weight of approximately 421.57 g/mol. Its structure includes a fluorenyl group, a carbamate functional group, and a decyl chain, which contribute to its unique biological properties and potential applications in pharmaceuticals and materials science.

The compound exhibits significant hydrophobic characteristics due to the decyl chain, while the fluorenyl moiety allows for various chemical interactions, including π-π stacking with aromatic residues in proteins. This dual functionality enhances its potential for therapeutic applications.

Antimicrobial Properties

Research indicates that compounds related to this compound exhibit notable antibacterial activity . For instance, derivatives of this compound have been explored in antibiotic development, particularly concerning vancomycin-related agents. The unique structural features may enhance interactions with biological targets, improving efficacy in therapeutic applications.

A study conducted on similar compounds demonstrated varying levels of antimicrobial activity against multidrug-resistant strains. The minimum inhibitory concentrations (MICs) for certain derivatives were found to be higher than 256 μg/mL against Gram-positive bacteria and fungi, indicating some effectiveness against specific microbial strains .

Interaction Studies

Preliminary studies have suggested that this compound can bind effectively to biological macromolecules. The fluorenyl moiety facilitates interactions that may lead to enhanced biological activity. Further investigations are necessary to elucidate the specific mechanisms by which this compound interacts with target molecules .

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Fluorenyl Moiety : The fluorenyl group is synthesized through traditional organic reactions involving phenolic compounds.
  • Carbamate Formation : The carbamate functional group is introduced via reaction with appropriate amines under controlled conditions.
  • Decyl Chain Attachment : The decyl chain is added through alkylation reactions which enhance the hydrophobic properties of the compound.

Case Studies

Several studies have focused on the biological activity of similar compounds, highlighting their potential in drug development:

  • Antibiotic Development : Research has shown that derivatives of carbamates can serve as effective antibiotics against resistant bacterial strains.
  • Cancer Research : Compounds with similar structures have been evaluated for their anticancer properties, demonstrating significant cytotoxic effects in vitro against various cancer cell lines .

Comparative Analysis

The following table summarizes some structurally similar compounds and their unique features:

Compound NameMolecular FormulaUnique Features
9H-fluoren-9-ylmethyl N-decyl-N-(2-oxoethyl)carbamateC27H35NO3Contains an oxo group instead of a hydroxyl group
Decyl(2-hydroxyethyl)-carbamic acid 9H-fluoren-9-ylmethyl esterC27H37NO3Lacks the amine functionality present in carbamate
4-(N-decyl-N-(2-hydroxyethyl)carbamoyl)phenolC19H31N3O3Features a phenolic structure instead of fluorenyl

Q & A

Q. What are the common synthetic routes for 9H-fluoren-9-ylmethyl N-decyl-N-(2-hydroxyethyl)carbamate?

The synthesis typically involves coupling fluorenylmethanol derivatives with isocyanate or chloroformate intermediates. For example:

  • Fmoc-OSu method : Reacting glycylaldehyde with Fmoc-hydroxysuccinimidyl carbonate under alkaline conditions yields carbamates with enhanced reactivity .
  • Isocyanate route : Fluorenylmethanol reacts with a decyl-(2-hydroxyethyl)amine isocyanate derivative in the presence of triethylamine to form the carbamate linkage .
  • Chloroformate approach : 9H-Fluoren-9-ylmethyl chloroformate reacts with N-decyl-N-(2-hydroxyethyl)amine, requiring controlled pH and temperature to optimize yield .

Q. How is the molecular structure of this compound characterized?

Structural elucidation employs:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify functional groups (e.g., fluorenyl protons at δ 7.2–7.8 ppm, carbamate carbonyl at ~155 ppm) .
  • X-ray crystallography : Resolves stereochemistry and crystal packing, as seen in related carbamates with fluorenyl groups .
  • InChI/SMILES codes : Unique identifiers (e.g., InChI=1S/C18H19NO3...) enable database referencing and computational modeling .

Q. What are the key considerations for handling and storage to maintain stability?

  • Storage : Keep in dry conditions below 28°C to prevent hydrolysis of the carbamate group .
  • Handling : Use PPE (gloves, goggles) to avoid inhalation/contact; work under fume hoods to minimize exposure to dust/aerosols .

Advanced Research Questions

Q. How do structural modifications influence the compound’s reactivity and bioactivity?

Substituent variations (e.g., alkyl chain length, hydroxy groups) impact:

  • Lipophilicity : Longer decyl chains enhance membrane permeability but reduce aqueous solubility .
  • Enzyme interactions : The hydroxyethyl group facilitates hydrogen bonding with catalytic residues, as observed in carbamate-based protease inhibitors .
  • Stability : Electron-withdrawing groups on the carbamate moiety slow hydrolysis rates in physiological conditions .

Q. What are the challenges in analyzing conflicting data from different synthesis methods?

Discrepancies in purity or yield often arise from:

  • Reagent ratios : Excess isocyanate can lead to side products (e.g., urea derivatives), requiring HPLC or GC-MS for detection .
  • Purification methods : Column chromatography (silica gel, ethyl acetate/hexane gradients) vs. recrystallization may selectively isolate isomers .
  • Stereochemical control : Racemization during synthesis necessitates chiral HPLC or circular dichroism to confirm enantiopurity .

Q. How does the carbamate group participate in chemical reactions relevant to drug design?

The carbamate acts as:

  • A transient protecting group : Cleaved under mild acidic/basic conditions (e.g., 20% piperidine in DMF) to reveal free amines for peptide coupling .
  • A prodrug moiety : Hydrolyzes enzymatically (e.g., esterase-mediated) to release bioactive amines in targeted delivery systems .
  • A covalent inhibitor : Forms stable adducts with serine hydrolases, validated via kinetic assays and MALDI-TOF mass spectrometry .

Q. What computational methods are used to model interactions with biological targets?

  • Molecular docking : Utilizes crystal structures (PDB) to predict binding poses with enzymes like acetylcholinesterase .
  • MD simulations : Assess stability of carbamate-protein complexes in solvated systems (e.g., GROMACS/AMBER) .
  • QSAR modeling : Correlates substituent effects (e.g., logP, polar surface area) with bioactivity data from high-throughput screens .

Data Contradictions and Resolution

  • Stereochemical outcomes : Conflicting NMR data in fluorenyl carbamates may arise from dynamic rotational barriers. Resolution involves variable-temperature NMR or X-ray analysis .
  • Bioactivity variability : Discrepancies in enzyme inhibition assays (IC50_{50}) across studies could stem from assay conditions (pH, ionic strength). Standardized protocols (e.g., Tris buffer at pH 7.4) are recommended .

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